molecular formula C18H14BrP B1581179 (4-Bromophenyl)diphenylphosphine CAS No. 734-59-8

(4-Bromophenyl)diphenylphosphine

Cat. No. B1581179
CAS RN: 734-59-8
M. Wt: 341.2 g/mol
InChI Key: YNLBCLNFEOKEHA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)diphenylphosphine, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a phosphine derivative that contains a bromine atom and two phenyl groups. BDP is an important reagent in organic synthesis and has been used in various applications in the field of chemistry.

Scientific Research Applications

Organic Light‐Emitting Diodes

(4-Bromophenyl)diphenylphosphine has been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). The compound's application in OLEDs demonstrates its potential in advanced electronic materials, contributing to potentially high power efficiency and operational stability (Tan et al., 2016).

Polymer-anchored Phosphine Functions

This compound has been used in the synthesis of polymer-anchored phosphine functions. The research in this area explores innovative ways to anchor phosphine to polymers, which can have diverse applications in materials science and chemistry (Naaktgeboren, Nolte, & Drenth, 2010).

Tetraarylphosphonium Salts Synthesis

(4-Bromophenyl)diphenylphosphine is involved in the synthesis of tetraarylphosphonium salts. These salts have a variety of applications, including as intermediates in organic synthesis and as catalysts (Mironov, Khasiyatullina, & Krivolapov, 2015).

Functionalized Precursor for Polymer Synthesis

This compound is used as a functionalized precursor in the synthesis of specific types of polymers, such as perfluorocyclobutyl aromatic ether polymers, which have potential applications in high-performance materials and coatings (Huang Yan-gen, 2013).

Homogeneous Polymer Support for Catalysis

The compound has been used to create soluble syndiotactic polystyrene-supported triphenylphosphine, which is effective in catalyzing Suzuki–Miyaura coupling reactions under homogeneous conditions. This application demonstrates its utility in catalysis and polymer-supported reaction systems (Shin, Bertoia, Czerwinski, & Bae, 2009).

properties

IUPAC Name

(4-bromophenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBCLNFEOKEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223636
Record name (4-Bromophenyl)diphenylphosphine
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Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)diphenylphosphine

CAS RN

734-59-8
Record name (4-Bromophenyl)diphenylphosphine
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Record name (4-Bromophenyl)diphenylphosphine
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Record name (4-Bromophenyl)diphenylphosphine
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Record name (4-bromophenyl)diphenylphosphine
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Synthesis routes and methods I

Procedure details

To 1.0 mole of n-butyllithium in hexane at -78° C under an inert atmosphere is added dropwise and with efficient stirring 236g of p-dibromobenzene in dry tetrahydrofuran (total volume 500 ml). The resulting solution is stirred at -78° C for 1 hour, then treated dropwise at this temperature with 220.5g of chlorodiphenylphosphine. When this addition is complete, the mixture is allowed to warm to room temperature, then solvent is removed under vacuum. The residue is triturated with two 400-ml portions of methanol, then distilled through a Vigreux column. The cut with bp 165°-170° C (0.15 mm) is recrystallized from ethanol to give 100.5g of p-diphenylphosphinobromobenzene, mp 78°-80° C.
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Synthesis routes and methods II

Procedure details

To 1.0 mole of n-butyllithium in hexane at -78° C. under an inert atmosphere is added dropwise and with efficient stirring 236 g of p-dibromobenzene in dry tetrahydrofuran (total volume 500 ml). The resulting solution is stirred at -78° C. for 1 hour, then treated dropwise at this temperature with 220.5 g of chlorodiphenylphosphine. When this addition is complete, the mixture is allowed to warm to room temperature, then solvent is removed under vacuum. The residue is triturated with two 400-ml portions of methanol, then distilled through a Vigreux column. The cut with bp 165°-170° C. (0.15 mm) is recrystallized from ethanol to give 100.5 g of p-diphenylphosphinobromobenzene, mp 78°-80° C.
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1 mol
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236 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
O Shawkataly, IA Khan, CS Yeap… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title triangulo-triruthenium compound, [Ru3(C25H22As2)(C18H14BrP)(CO)9]·0.3CHCl3, contains one molecule of the triangulo-triruthenium complex and …
Number of citations: 1 scripts.iucr.org
RA Baldwin, MT Cheng - The Journal of Organic Chemistry, 1967 - ACS Publications
n-Butyllithium has been effectively utilized to prepare arylenemono-or-dilithiums from whichmonosubstituted tertiary phosphines and phosphinic acids as well as bis (tertiary phosphines…
Number of citations: 87 pubs.acs.org
O bin Shawkataly, IA Khan, CS Yeap… - … Section E: Structure …, 2010 - ncbi.nlm.nih.gov
The asymmetric unit of the title triangulo-triruthenium compound,[Ru 3 (C 25 H 22 As 2)(C 18 H 14 BrP)(CO) 9]· 0.3 CHCl 3, contains one molecule of the triangulo-triruthenium complex …
Number of citations: 2 www.ncbi.nlm.nih.gov
J Shin, J Bertoia, KR Czerwinski, C Bae - Green Chemistry, 2009 - pubs.rsc.org
Soluble syndiotactic polystyrene-supported triphenylphosphine (sPS–TPP) was synthesized by reacting borylated syndiotactic polystyrene with (4-bromophenyl)diphenylphosphine. A …
Number of citations: 49 pubs.rsc.org
RA Baldwin, MT Cheng, GD Homer - The Journal of Organic …, 1967 - ACS Publications
Organophosphorus-substituted benzoic and phosphinic acids havebeen readily obtained from (4-bromophenyl) diphenylphosphine. From correlations with the Hammett equation, it has …
Number of citations: 27 pubs.acs.org
YK Choi, YH Bae, SW Kim - Macromolecules, 1995 - ACS Publications
Di-and triblock copolymers of poly (isobutyl cyanoacrylate) and poly (ethylene oxide) have been prepared and characterized. The synthesis involved capping of monohydroxyl-and …
Number of citations: 33 pubs.acs.org
S Zhang, QL Xu, JC Xia, YM Jing, YX Zheng… - Journal of Materials …, 2015 - pubs.rsc.org
Two bipolar host materials, (4-((4-(naphthalen-1-yl(phenyl)amino)naphthalen-1-yl)(phenyl)amino)phenyl)diphenylphosphine oxide (POpN) and (3-((4-(naphthalen-1-yl(phenyl)amino)…
Number of citations: 14 pubs.rsc.org
B Huszár, PR Varga, NÁ Szűcs, A Simon, L Drahos… - Catalysts, 2022 - mdpi.com
… It may be seen that applying the classical catalyst Pd(PPh 3 ) 4 , 1-bromo-4-iodobenzene could be efficiently converted to the 4-bromophenyl-diphenylphosphine oxide. However, the …
Number of citations: 2 www.mdpi.com
J Li, M Xue, Y Bai, J Peng… - Applied Organometallic …, 2016 - Wiley Online Library
A series of silylated triarylphosphines was synthesized. Hydrosilylation reactions of styrene with triethoxysilane catalyzed by RhCl 3 /silylated triarylphosphine complexes were …
Number of citations: 4 onlinelibrary.wiley.com
SE Tunney, JK Stille - The Journal of Organic Chemistry, 1987 - ACS Publications
The palladium-catalyzed reaction of aryl halides with either (trimethylsilyl) diphenylphosphine or (tri-methylstannyl) diphenylphosphine gives aryldiphenylphosphines in good yields, …
Number of citations: 288 pubs.acs.org

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